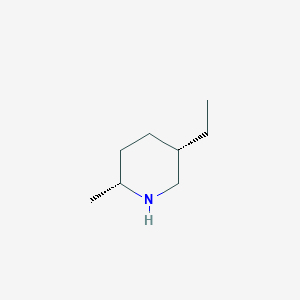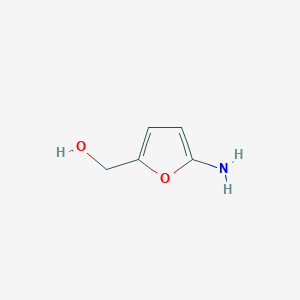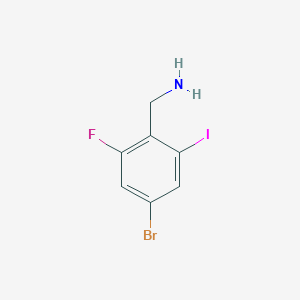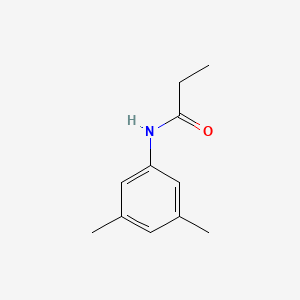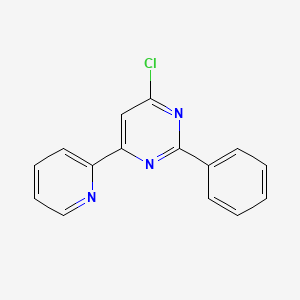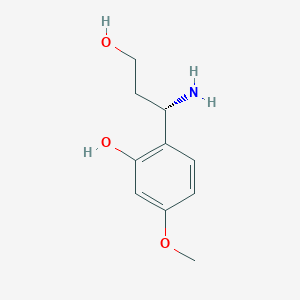
(S)-2-(1-Amino-3-hydroxypropyl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Amino-3-hydroxypropyl)-5-methoxyphenol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxypropyl group, and a methoxyphenol moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-3-hydroxypropyl)-5-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyphenol and (S)-1-amino-3-hydroxypropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and improve efficiency.
Automated Purification Systems: These systems help in the large-scale purification of the compound, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Amino-3-hydroxypropyl)-5-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Reduced forms of the compound with altered functional groups.
Substituted Derivatives: Various substituted phenols and amino alcohols.
Scientific Research Applications
(S)-2-(1-Amino-3-hydroxypropyl)-5-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(1-Amino-3-hydroxypropyl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1-Amino-3-hydroxypropyl)phenol
- (S)-4-(1-Amino-3-hydroxypropyl)phenol
Uniqueness
(S)-2-(1-Amino-3-hydroxypropyl)-5-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[(1S)-1-amino-3-hydroxypropyl]-5-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-7-2-3-8(10(13)6-7)9(11)4-5-12/h2-3,6,9,12-13H,4-5,11H2,1H3/t9-/m0/s1 |
InChI Key |
WQXNHEFENFAGJG-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H](CCO)N)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CCO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


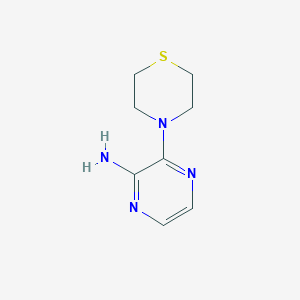
![2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B12985692.png)
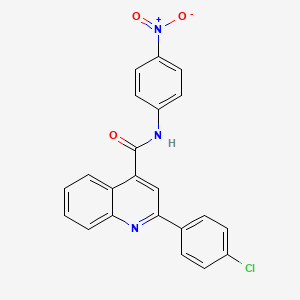
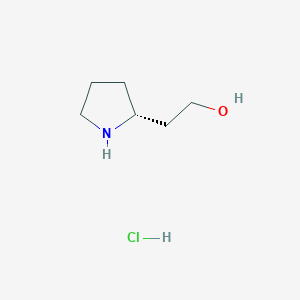
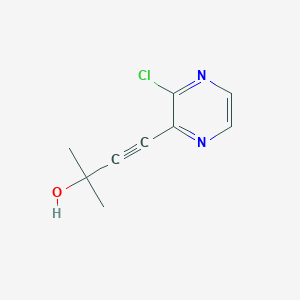
![N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)pivalamide](/img/structure/B12985718.png)
![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B12985720.png)
![8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B12985728.png)
